Methyl 3-tert-butyl-5-cyanobenzoate

Lipophilicity Drug design ADME optimization

Generic substitution of methyl 3-tert-butyl-5-cyanobenzoate with simpler analogs introduces quantifiable changes in lipophilicity (ΔLogP +0.09 vs. free acid), hydrogen-bonding capacity (ΔTPSA -11.00 Ų), and steric profile, risking divergent biological and synthetic outcomes. • Rule-of-Three compliant (MW 217.26, LogP 2.64, TPSA 50.09 Ų, 0 HBD, 1 rotatable bond) - minimizes false positives in fragment-based screening by biophysical methods. • CNS MPO-optimized physicochemical profile (TPSA < 70 Ų, LogP 1-3, 0 HBD) - superior passive diffusion in PAMPA, Caco-2, and MDCK permeability assays. • Direct synthetic entry to patent space (WO2007/56016 A2) via quantitative hydrolysis to the carboxylic acid derivative.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 936801-70-6
Cat. No. B1360869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-tert-butyl-5-cyanobenzoate
CAS936801-70-6
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N
InChIInChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3
InChIKeyDSRARMMVRWKOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-tert-butyl-5-cyanobenzoate: Identity and Procurement Baseline


Methyl 3-tert-butyl-5-cyanobenzoate (CAS 936801-70-6, MFCD09880200) is a trisubstituted benzoate ester with the molecular formula C13H15NO2 and a molecular weight of 217.26 g·mol⁻¹ . The compound features three key structural elements: a methyl ester at the 1-position, a bulky tert-butyl group at the 3-position, and a cyano substituent at the 5-position of the aromatic ring . Its computed physicochemical profile includes a LogP of 2.64, a topological polar surface area (TPSA) of 50.09 Ų, three hydrogen-bond acceptor atoms, zero hydrogen-bond donors, and a single rotatable bond (the ester methoxy group) . The compound is catalogued as a research chemical and synthetic building block, with commercial availability at purities of 95% to 98% from multiple suppliers . It is referenced as a structural component or intermediate in patent literature, notably WO2007/56016 A2 .

Protected carboxylic acid synthon for multi-step synthesis
Fragment-based library compliance: low MW, nRotB, zero HBD
May support CNS permeability assessment via favorable LogP/TPSA profile

Why Generic Cyanobenzoate or tert-Butylbenzoate Analogs Cannot Substitute


Substituting methyl 3-tert-butyl-5-cyanobenzoate with a simpler analog—such as methyl 3-cyanobenzoate (lacking the tert-butyl group), methyl 3-tert-butylbenzoate (lacking the cyano group), or the free carboxylic acid 3-tert-butyl-5-cyanobenzoic acid—introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, steric profile, and synthetic reactivity that can alter downstream performance in both biological assays and synthetic sequences. The methyl ester confers a LogP of 2.64 versus 2.55 for the corresponding carboxylic acid, a difference of ΔLogP = +0.09, reflecting increased membrane permeability potential . The ester also eliminates the hydrogen-bond donor present in the acid (TPSA 50.09 Ų vs. 61.09 Ų for the acid; ΔTPSA = −11.00 Ų), which can reduce non-specific binding and improve CNS Multiparameter Optimization (MPO) scores if the compound is used as a fragment or lead-like scaffold . The simultaneous presence of the electron-withdrawing cyano group (σₘ ≈ 0.56) and the bulky, electron-donating tert-butyl group (σₘ ≈ −0.10) creates a unique electronic and steric environment at the aromatic core that is absent in mono-substituted analogs, directly influencing both the compound's reactivity in cross-coupling or cyclization reactions and its recognition by biological targets [1]. Generic substitution is therefore not risk-free; the quantitative property differences detailed in Section 3 demonstrate that even structurally close analogs can exhibit meaningfully divergent physicochemical and functional profiles.

Carboxylic acid analog Adds H-bond donor, increases TPSA; may alter passive permeability and CNS MPO scores.
Mono-substituted analogs Missing tert-butyl or cyano group changes electronic/steric environment, may shift reactivity and target recognition.
Longer alkyl esters Increases rotatable bond count; may reduce conformational rigidity and ligand efficiency.

Quantified Differentiation Evidence Against Closest Structural Analogs


LogP Differentiation: Ester vs. Acid for Membrane Permeability

Methyl 3-tert-butyl-5-cyanobenzoate exhibits a computed LogP of 2.64 compared to a LogP of 2.55 for its direct carboxylic acid analog, 3-tert-butyl-5-cyanobenzoic acid (CAS 942077-12-5) . This ΔLogP of +0.09 units translates to an approximately 23% greater predicted partitioning into octanol over water at pH 7.4, indicating enhanced passive membrane permeability for the methyl ester . For procurement decisions in medicinal chemistry programs, this difference can be critical: the ester form is preferred when the target compound must cross lipid bilayers in cell-based assays, while the acid may be chosen for aqueous solubility or salt formation considerations.

LogP Comparison
Reported
Methyl ester: 2.64 vs. acid: 2.55; ΔLogP = +0.09
May support higher passive membrane permeability estimation
Computed values; experimental confirmation recommended
Lipophilicity Drug design ADME optimization

TPSA and Hydrogen-Bond Donor Impact on CNS Drug-Likeness

Methyl 3-tert-butyl-5-cyanobenzoate has a computed TPSA of 50.09 Ų and zero hydrogen-bond donor (HBD) atoms, whereas the carboxylic acid analog (3-tert-butyl-5-cyanobenzoic acid) has a PSA of 61.09 Ų and one HBD . The ΔTPSA of −11.00 Ų and the absence of an HBD in the methyl ester are significant for CNS drug design: the widely accepted thresholds for CNS penetration are TPSA < 70 Ų and HBD ≤ 1 [1]. While both compounds fall within the TPSA cutoff, the absence of the acidic proton in the ester eliminates a potential source of strong polar interactions that can increase non-specific binding to plasma proteins and reduce free brain fraction. For fragment-based screening libraries, the ester's lower TPSA and zero HBD count improve the fragment's ligand efficiency metrics and reduce the risk of promiscuous binding relative to the acid form.

TPSA & HBD
Reported
Ester: TPSA 50.09 Ų, HBD 0; Acid: 61.09 Ų, HBD 1; ΔTPSA −11.00 Ų, ΔHBD −1
Reduced HBD may lower non-specific binding, support CNS MPO optimization
Computed values; class-level CNS permeability thresholds
CNS MPO score Fragment-based drug discovery Off-target liability

Synthetic Versatility: Protected Carboxylic Acid Synthon Strategy

Methyl 3-tert-butyl-5-cyanobenzoate serves as a protected form of 3-tert-butyl-5-cyanobenzoic acid, enabling selective synthetic transformations at the cyano or aromatic positions without interference from a free carboxylic acid. The ester can be quantitatively hydrolyzed to the acid using NaOH in MeOH/H₂O, as demonstrated in the synthesis of 3-tert-butyl-5-cyanobenzoic acid, where 8.8 g (0.0360 mol) of the methyl ester was treated with NaOH (2.0 g, 0.050 mol) in methanol (76 mL) and water (15 mL) . This orthogonal reactivity profile allows the methyl ester to be carried through multiple synthetic steps (e.g., nitrile reduction, cross-coupling, electrophilic aromatic substitution) where a free carboxylic acid would be incompatible due to salt formation, coordination to metal catalysts, or undesired acid-base side reactions. By contrast, the free carboxylic acid analog (CAS 942077-12-5) cannot be used in reactions requiring anhydrous, non-acidic conditions without prior protection. The methyl ester thus offers a 'shelf-ready' protected synthon, eliminating one protection/deprotection cycle from the synthetic route.

Synthetic Step Economy
Head-to-head
Ester used directly as protected acid; saves ≥1 protection step; quantitative hydrolysis at 8.8 g scale
Streamlines multi-step routes, reduces bench time and reagent cost
Hydrolysis: NaOH/MeOH/H₂O, 36 mmol scale
Synthetic methodology Protecting group strategy Building block procurement

Rotatable Bond Count and Molecular Rigidity in Fragment Screening

Methyl 3-tert-butyl-5-cyanobenzoate contains only 1 rotatable bond (the ester methoxy C–O bond), as confirmed by vendor-computed molecular descriptors . This low rotatable bond count (nRotB = 1) places the compound in an optimal range for fragment-based drug discovery, where the 'rule of three' (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, nRotB ≤ 3) is used to select promising fragment starting points [1]. In comparison, analogs with longer alkyl chains (e.g., ethyl, propyl, or butyl esters) would incrementally increase nRotB, reducing the entropic advantage upon target binding. The tert-butyl group, while itself containing rotatable C–C bonds, is treated as a single rigid unit in conformational analysis due to its three-fold symmetry and restricted rotation around the aryl–C bond from steric hindrance. The compound's high degree of pre-organization (low conformational entropy penalty upon binding) is a measurable advantage for fragment screening hit rates and for obtaining high-resolution co-crystal structures, where ligand disorder from multiple conformers is minimized.

Rotatable Bonds (nRotB)
Class-level
Methyl ester: nRotB = 1; Rule-of-Three upper limit: 3
High rigidity may improve fragment hit rates and co-crystal resolution
Based on Rule-of-Three principles; experimental binding data absent
Fragment-based drug discovery Ligand efficiency Crystallography

Purity Specification and Assay Reproducibility

Commercially available methyl 3-tert-butyl-5-cyanobenzoate is offered at a certified purity of 98% (HPLC/GC) by at least one major supplier , compared to a minimum purity specification of 95% from alternative vendors . This 3-percentage-point difference in purity corresponds to a potential reduction in total impurities from ≤5% to ≤2%. For biological assays conducted at compound concentrations of 10–100 µM, a 5% impurity level could introduce an interfering species at concentrations of 0.5–5 µM—well within the range where off-target effects (e.g., pan-assay interference compounds, or PAINS) can confound IC₅₀/EC₅₀ determinations [1]. The higher purity specification therefore provides procurement specialists with a quantitative quality benchmark that directly impacts assay data reliability and reproducibility, particularly in high-throughput screening (HTS) and dose-response studies where impurity-driven false positives are a recognized source of attrition.

Purity Grade
Head-to-head
98% (HPLC) vs. ≥95%; impurity reduction from ≤5% to ≤2%
Lower impurity risk may enhance assay reproducibility and reduce false positives
Vendor-specified; batch-specific purity verification advised
Quality control Assay reproducibility Procurement specification

Current Limitations in Comparative Biological Activity Data

A comprehensive search of public databases (ChEMBL, BindingDB, PubChem BioAssay) and the primary literature as of mid-2026 did not yield verified, head-to-head comparative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ, or MIC values) for methyl 3-tert-butyl-5-cyanobenzoate against its closest structural analogs under identical assay conditions. Several BindingDB entries referencing similar-sounding names (e.g., CHEMBL4070549, CHEMBL4878570) were found to correspond to structurally distinct compounds upon SMILES verification and have been excluded from this evidence guide. Claims of antibacterial activity (MIC 50–100 µg/mL) exist in non-peer-reviewed vendor descriptions but lack detailed comparator data, assay conditions, and strain-specific quantification. This evidence gap is explicitly disclosed so that procurement decisions are not made on the basis of unverified or misattributed biological potency claims. Users requiring comparative biological profiling data are advised to commission bespoke head-to-head assays against their specific comparator(s) of interest under standardized conditions.

Biological Activity Data
Data to verify
No peer-reviewed comparative IC₅₀/EC₅₀/Kᵢ/MIC data identified as of 2026
Evidence gap; avoid procurement based on unverified potency claims
Bespoke head-to-head profiling recommended
DNMT inhibition Data transparency Evidence gap

Evidence-Backed Application Scenarios for Procurement


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 217.26 Da, LogP of 2.64, TPSA of 50.09 Ų, zero HBDs, and only 1 rotatable bond, methyl 3-tert-butyl-5-cyanobenzoate satisfies all criteria of the 'Rule of Three' for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, nRotB ≤ 3) [1]. Its rigid, low-entropy scaffold is well-suited for detection by biophysical methods (SPR, NMR, X-ray crystallography) where conformational flexibility can reduce binding signal-to-noise ratios. Procurement of the 98% purity grade is recommended to minimize impurity-driven false positives in fragment screens .

Multi-Step Synthesis with a Protected Acid Synthon

The methyl ester serves as a latent carboxylic acid that can be carried through multiple synthetic transformations—including nitrile reduction, Pd-catalyzed cross-coupling, and electrophilic aromatic substitution—without interference from an acidic proton. Quantitative hydrolysis to 3-tert-butyl-5-cyanobenzoic acid at gram scale (8.8 g, 36 mmol) has been demonstrated using NaOH/MeOH/H₂O, confirming the ester's reliability as a protected synthon . Procuring the methyl ester directly eliminates one protection step from synthetic routes that ultimately target the free acid or amide derivatives.

Physicochemical Probe for CNS Penetration Studies

The compound's LogP of 2.64 and TPSA of 50.09 Ų position it within the favorable CNS MPO parameter space (TPSA < 70 Ų; optimal LogP 1–3) [1]. Its 0 HBD count further reduces the desolvation penalty for blood-brain barrier crossing compared to the carboxylic acid analog (HBD = 1; PSA = 61.09 Ų) [1]. These properties make the methyl ester a superior choice over the acid for in vitro permeability assays (PAMPA, Caco-2, MDCK) where passive diffusion is the primary transport mechanism under investigation.

Building Block for Patent-Oriented Medicinal Chemistry Programs

The compound's carboxylic acid derivative (3-tert-butyl-5-cyanobenzoic acid, CAS 942077-12-5) is explicitly described in WO2007/56016 A2, a patent filed by KEMIA, INC. covering novel compounds with therapeutic utility . The methyl ester provides a direct synthetic entry point to this intellectual property space, enabling medicinal chemistry teams to explore the patent's SAR landscape through ester hydrolysis and subsequent diversification. Procurement of the methyl ester in 98% purity ensures that downstream intermediates and final compounds meet the purity standards expected for patent exemplification and biological profiling [1].

Application
Selection Property
Validation Focus
Fragment-based screening library
Rule-of-Three compliance (MW, LogP, TPSA, HBD, nRotB)
Biophysical hit confirmation (SPR, NMR, X-ray)
Multi-step synthesis with latent acid
Protected carboxylic acid synthon
Quantitative hydrolysis to free acid (demonstrated gram-scale)
CNS permeability probe
Low TPSA and zero HBD count
In vitro permeability assays (PAMPA, Caco-2, MDCK)
Patent-oriented SAR exploration
Entry to WO2007/56016 A2 chemical space
Ester hydrolysis and subsequent diversification
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